2-Benzylidene-2,3-dihydro-1H-indene
Description
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Structure
3D Structure
Properties
CAS No. |
23114-34-3 |
|---|---|
Molecular Formula |
C16H14 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-benzylidene-1,3-dihydroindene |
InChI |
InChI=1S/C16H14/c1-2-6-13(7-3-1)10-14-11-15-8-4-5-9-16(15)12-14/h1-10H,11-12H2 |
InChI Key |
RQXPWLWGICDJLP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC2=CC=CC=C2)CC3=CC=CC=C31 |
Origin of Product |
United States |
Contextualization Within Modern Organic Synthesis
The indene (B144670) scaffold is a cornerstone in the synthesis of natural products and pharmacologically active compounds. Its rigid framework and the reactivity of the benzylidene moiety make it an attractive starting point for constructing intricate molecular architectures. Synthetic chemists have developed a multitude of methods to access and functionalize this core, reflecting its importance in the field.
The synthesis of 2-benzylidene-1-indanone (B110557) derivatives, for instance, can be achieved through various established reactions. The Knoevenagel condensation of 1-indanones with aromatic aldehydes is a common and effective method. beilstein-journals.org Another approach involves the Nazarov cyclization of chalcones, which can then be further elaborated to the desired benzylidene derivatives. beilstein-journals.orgnih.gov More recently, ultrasound-assisted synthesis has been explored as a greener and more efficient method to produce these compounds, often resulting in improved yields and shorter reaction times. acs.org
Furthermore, the 2-benzylidene-1-indenone system can participate in a range of chemical transformations, including [3+2] cycloaddition reactions with functional olefins, providing access to highly substituted and complex indanone-fused cyclopentane (B165970) polycycles. rsc.org This reactivity highlights the scaffold's utility in diversity-oriented synthesis, enabling the rapid generation of libraries of complex molecules for screening purposes.
Overview of Research Trajectories for 2 Benzylidene 2,3 Dihydro 1h Indene and Its Commonly Studied Carbonyl Containing Derivatives E.g., Indenones and Indandiones
Strategies for Carbon-Carbon Bond Formation in Benzylidene Indenone Synthesis
Knoevenagel Condensation Approaches for 2-Benzylidene-1H-indene-1,3(2H)-dione Synthesis
The Knoevenagel condensation stands as a cornerstone for the synthesis of 2-benzylidene-1H-indene-1,3(2H)-dione. This reaction involves the condensation of an active methylene (B1212753) compound, in this case, 1H-indene-1,3-dione, with an aldehyde, typically benzaldehyde (B42025). The reaction is characterized by the formation of a new carbon-carbon double bond through a nucleophilic addition followed by a dehydration step. mdpi.com
The choice of catalyst and reaction conditions plays a pivotal role in the success of the Knoevenagel condensation. While traditional methods often employ acid catalysts like acetic acid under reflux conditions, milder and more efficient catalytic systems have been developed. hkedcity.net Weakly basic amines, such as piperidine, are commonly used as catalysts, often in alcoholic solvents. mdpi.comhkedcity.net The general mechanism involves the base abstracting a proton from the active methylene group of the 1H-indene-1,3-dione to form a resonance-stabilized enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. The resulting aldol-type adduct readily undergoes dehydration to yield the final α,β-unsaturated product. mdpi.com
In the pursuit of more environmentally benign and efficient synthetic protocols, ionic liquids have emerged as promising alternatives to conventional organic solvents and catalysts. For instance, 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim]BF4) has been successfully employed in ethylenediammonium diacetate (EDDA)-catalyzed Knoevenagel condensations, offering advantages such as catalyst and solvent recyclability. researchgate.net
Table 1: Catalytic Systems for Knoevenagel Condensation in the Synthesis of 2-Benzylidene-1H-indene-1,3(2H)-dione
| Catalyst System | Solvent | Reaction Conditions | Yield | Reference |
| Acetic Acid | Ethanol (B145695) | Reflux | Not specified | hkedcity.net |
| Piperidine | Ethanol | Not specified | Not specified | hkedcity.net |
| Ethylenediammonium diacetate (EDDA) / [bmim]BF4 | Ionic Liquid | Not specified | Good | researchgate.net |
Base-Catalyzed Addition Reactions for (E)-2-Benzylidene-2,3-dihydro-1H-inden-1-one Derivatives
Base-catalyzed addition reactions, particularly the Claisen-Schmidt condensation, are widely utilized for the synthesis of (E)-2-benzylidene-2,3-dihydro-1H-inden-1-one derivatives. This reaction involves the condensation of a ketone, 1-indanone, with an aromatic aldehyde, such as benzaldehyde, in the presence of a base. researchgate.net The stereochemistry of the resulting exocyclic double bond is predominantly the E-isomer due to its greater thermodynamic stability. tandfonline.com
A notable advancement in this area is the development of solvent-free reaction conditions, which align with the principles of green chemistry. In a typical solventless approach, solid 1-indanone and a substituted benzaldehyde are physically mixed, often with grinding, in the presence of a catalytic amount of a solid base like sodium hydroxide. hkedcity.nettandfonline.com The initial grinding of the solid reactants can lead to the formation of a melt, allowing the condensation to proceed in the liquid phase. tandfonline.com This method is not only environmentally friendly but can also lead to high yields of the desired product. ivypanda.com
For example, the base-catalyzed aldol condensation between 3,4-dimethoxybenzaldehyde (B141060) and 1-indanone has been successfully carried out under solvent-free conditions using sodium hydroxide as the catalyst. hkedcity.netivypanda.com The reaction proceeds through the formation of an enolate from 1-indanone, which then attacks the carbonyl group of the aldehyde. Subsequent dehydration of the aldol adduct yields the corresponding 2-benzylidene-1-indanone derivative. hkedcity.net
Table 2: Base-Catalyzed Synthesis of (E)-2-Benzylidene-2,3-dihydro-1H-inden-1-one Derivatives
| Reactants | Catalyst | Solvent | Reaction Conditions | Product | Yield | Reference |
| 1-Indanone, Benzaldehyde | NaOH | Ethanol | Room Temperature, 18 h | 2-Benzylidene-1-indanone | Not Specified | researchgate.net |
| 1-Indanone, 3,4-Dimethoxybenzaldehyde | NaOH | None (Solvent-free) | Grinding, Room Temperature | 2-(3,4-Dimethoxybenzylidene)-1-indanone | 94% | tandfonline.comivypanda.com |
| 6-Hydroxy-1-indanone (THP protected), Various Benzaldehydes | NaOH | Ethanol | Room Temperature, Overnight | THP protected 2-benzylidene-1-indanone intermediates | Not Specified | nih.gov |
Condensation Reactions Involving Substituted Indanones (e.g., 3,3-dimethylindan-1-one)
The introduction of substituents on the indanone ring, such as at the 3-position, can significantly influence the course of condensation reactions. The presence of bulky substituents like two methyl groups in 3,3-dimethylindan-1-one can introduce steric hindrance, making the formation of the corresponding benzylidene derivative more challenging compared to the unsubstituted 1-indanone.
While specific literature on the direct condensation of 3,3-dimethylindan-1-one with benzaldehyde is scarce, analogous reactions with other sterically hindered ketones provide valuable insights. For instance, the aldol condensation of 3,3-dimethyl-2-butanone with benzaldehyde has been studied. scripps.edu Due to the steric hindrance around the carbonyl group, forcing conditions and specialized catalytic systems may be required to achieve reasonable yields. In one study, a tantalum chloride cluster, [(Ta6Cl12)Cl2(H2O)4]·4H2O, supported on silica (B1680970) gel was found to catalyze this condensation at high temperatures (400 °C). scripps.edu This suggests that for sterically hindered indanones, exploring a range of catalysts, including Lewis acids, and optimizing reaction conditions are crucial for successful synthesis.
Metal-Catalyzed Synthetic Routes
In addition to classical condensation reactions, metal-catalyzed methodologies offer powerful and often highly selective pathways to functionalized this compound derivatives and related structures. These methods often proceed through distinct mechanistic pathways, enabling the synthesis of compounds that may be difficult to access through traditional routes.
Palladium-Catalyzed Diastereospecific Bis-alkoxycarbonylation of 1H-Indene
Palladium catalysis has been instrumental in the development of sophisticated methods for the functionalization of alkenes. One such application is the diastereospecific bis-alkoxycarbonylation of 1H-indene, which provides a route to 2,3-disubstituted indane derivatives. While not directly yielding a 2-benzylidene derivative, this method provides a functionalized indane scaffold that could potentially be a precursor to such compounds.
In a notable example, the synthesis of dibenzyl-(1S,2S)-2,3-dihydro-1H-indene-1,2-dicarboxylate was achieved through a palladium-catalyzed reaction of 1H-indene with benzyl (B1604629) alcohol and carbon monoxide. The catalytic system consisted of palladium(II) trifluoroacetate (B77799) (Pd(TFA)2) and the ligand N²,N³-bis(2,6-dimethylphenyl)butane-2,3-diimine. The reaction required an oxidant, p-benzoquinone, to regenerate the active Pd(II) species in the catalytic cycle. This oxidative carbonylation process is highly diastereospecific, leading to the syn-addition of the two alkoxycarbonyl groups across the double bond of the indene.
Table 3: Palladium-Catalyzed Diastereospecific Bis-alkoxycarbonylation of 1H-Indene
| Substrate | Reagents | Catalyst System | Oxidant | Product | Yield | Reference |
| 1H-Indene | Benzyl alcohol, Carbon monoxide (4 bar) | Pd(TFA)2, N²,N³-bis(2,6-dimethylphenyl)butane-2,3-diimine | p-Benzoquinone | Dibenzyl-(1S,2S)-2,3-dihydro-1H-indene-1,2-dicarboxylate | Up to 97% | Not specified |
Manganese(III) Acetate-Mediated Oxidative Free Radical Additions in Benzylidene Indanone Systems
Manganese(III) acetate (B1210297) (Mn(OAc)3) is a versatile one-electron oxidant that has been widely used to initiate oxidative free-radical reactions. wikipedia.orgresearchgate.net This methodology can be applied to the synthesis and functionalization of various organic molecules, including those with an indanone core. The general mechanism involves the oxidation of a carbonyl compound by Mn(OAc)3 to generate an α-oxoalkyl radical. wikipedia.org This radical can then undergo intermolecular or intramolecular addition to an unsaturated system, such as an alkene or another carbonyl group. wikipedia.org
While direct examples of Mn(OAc)3-mediated oxidative free radical additions to pre-formed 2-benzylidene-1-indanones are not extensively documented in the provided context, the principles of this chemistry can be illustrated with related systems. For instance, Mn(OAc)3 has been used to mediate the oxidative radical cyclization of β-ketosulfones with various alkenes, leading to the formation of dihydrofurans. mdpi.com In these reactions, the β-ketosulfone is oxidized to a radical, which then adds to the alkene. The resulting radical intermediate can then undergo further reactions, such as cyclization and oxidation, to yield the final product. mdpi.com
The outcome of Mn(OAc)3-mediated reactions can be influenced by the presence of co-oxidants like copper(II) acetate (Cu(OAc)2), which can facilitate the oxidation of intermediate radicals to carbocations. wikipedia.org This methodology holds potential for the development of novel routes to complex indanone derivatives through the strategic generation and trapping of radical intermediates.
Table 4: Illustrative Example of Mn(OAc)3-Mediated Oxidative Radical Cyclization
| Reactants | Mediator | Co-oxidant (optional) | Product Type | Yield | Reference |
| β-Ketosulfones, Alkenes (e.g., α-methylstyrene) | Mn(OAc)3 | - | Dihydrofurans | Moderate to Good | mdpi.com |
| Enolizable carbonyl compounds, Unsaturated compounds | Mn(OAc)3 | Cu(OAc)2 | β,γ-Unsaturated ketones | Moderate | wikipedia.org |
Cascade and Multi-component Reaction Strategies
Cascade and multi-component reactions represent powerful tools in organic synthesis, allowing for the construction of complex molecular architectures from simple precursors in a single operation. These strategies are characterized by their high atom economy, operational simplicity, and ability to generate molecular diversity.
Selective Synthesis of Indenodihydropyridine and Indenopyridine Compounds from 2-Benzylidene-1H-indene-1,3(2H)-diones
A notable advancement in the synthesis of fused heterocyclic systems involves the cascade reaction of 2-benzylidene-1H-indene-1,3(2H)-diones with 1,1-enediamines. This methodology provides a selective and environmentally friendly route to structurally diverse indenodihydropyridines and indenopyridines. The selectivity of the reaction is ingeniously controlled by the choice of solvent and reaction temperature.
In a typical procedure, the reaction of 1,1-enediamines with 2-benzylidene-1H-indene-1,3(2H)-diones in ethanol under reflux conditions leads to the formation of indenodihydropyridine derivatives in high yields. nih.govbohrium.comnih.gov This process is highly efficient, often requiring only simple filtration for product isolation, thus avoiding cumbersome column chromatography. bohrium.com The proposed mechanism involves an initial Michael addition of the 1,1-enediamine to the exocyclic double bond of the 2-benzylidene-1H-indene-1,3(2H)-dione, followed by an intramolecular cyclization and subsequent tautomerization to afford the final product. nih.gov
Interestingly, by switching the solvent to 1,4-dioxane (B91453) and increasing the reaction time, the reaction pathway is diverted to selectively produce indenopyridine compounds. nih.govbohrium.comnih.gov This solvent-dependent selectivity offers a straightforward approach to two distinct classes of heterocyclic compounds from the same set of starting materials. The reaction conditions are generally mild, and the use of external promoters is often unnecessary, highlighting the inherent reactivity of the substrates. bohrium.com
| Starting Material 1 | Starting Material 2 | Solvent | Product Type | Yield (%) |
|---|---|---|---|---|
| 1,1-Enediamine | 2-Benzylidene-1H-indene-1,3(2H)-dione | Ethanol | Indenodihydropyridine | up to 91% bohrium.com |
| 1,1-Enediamine | 2-Benzylidene-1H-indene-1,3(2H)-dione | 1,4-Dioxane | Indenopyridine | up to 90% bohrium.com |
Michael/Michael Addition Reactions for Novel Polycyclic Systems
The construction of intricate polycyclic frameworks containing the this compound motif can be achieved through a potassium tert-butoxide (KOtBu) mediated Michael/Michael addition cascade reaction. This strategy involves the reaction of 2-benzylidene-1-indanones with chalcones, leading to the formation of novel racemic 2-aryloyl-1,3-diaryl-2,3,3a,8a-tetrahydrocyclopenta[a]inden-8(1H)-one derivatives. nih.gov
This transformation proceeds with high efficiency, affording the polycyclic products in good to excellent yields. The reaction creates five new stereocenters in a single step, demonstrating the power of cascade reactions in rapidly building molecular complexity. nih.gov The reaction is typically carried out in a solvent such as dimethyl sulfoxide (B87167) (DMSO) at an elevated temperature. nih.gov This methodology provides a valuable tool for the synthesis of complex carbocyclic systems that may serve as scaffolds for the development of new therapeutic agents or materials.
| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|
| 2-Benzylidene-1-indanone | Chalcone | KOtBu | DMSO | 2-Aryloyl-1,3-diaryl-2,3,3a,8a-tetrahydrocyclopenta[a]inden-8(1H)-one | 60-95% nih.gov |
Stereoselective Synthesis Approaches for this compound Derivatives
The development of stereoselective methods for the synthesis of this compound derivatives is of paramount importance, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. Both enantioselective and diastereoselective strategies have been successfully employed to access these compounds with high levels of stereocontrol.
Enantioselective approaches often rely on the use of chiral catalysts to control the formation of a specific enantiomer. For instance, rhodium-catalyzed asymmetric addition of arylboron reagents to indene derivatives has been shown to produce chiral 2-arylindanes with high enantioselectivity. acs.org While not directly involving this compound as a starting material, this method highlights a powerful strategy for introducing chirality into the indane core, which can be a precursor to the target structure.
Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of indene derivatives. Chiral squaramide catalysts have been successfully employed in the asymmetric Michael addition of various nucleophiles to activated alkenes, including systems structurally related to 2-benzylidene-1,3-diones. beilstein-journals.orgrsc.org These catalysts operate through hydrogen bonding interactions to create a chiral environment around the reactants, thereby directing the approach of the nucleophile to one face of the Michael acceptor. This strategy can lead to the formation of Michael adducts with high enantiomeric excess.
Furthermore, diastereoselective synthesis of polycyclic systems incorporating the indene framework has been achieved through tandem cyclization reactions. For example, the diastereoselective synthesis of highly functionalized polycyclic benzosultams can be accomplished via tandem cyclizations of cyclic N-sulfonylimines with in situ generated Huisgen 1,4-dipoles. rsc.org Such strategies, while not directly starting from this compound, demonstrate the potential for creating multiple stereocenters with high diastereoselectivity in a single transformation, leading to complex and well-defined three-dimensional structures.
| Reaction Type | Catalyst/Reagent | Substrate Type | Key Feature |
|---|---|---|---|
| Asymmetric Arylation | Chiral Rhodium Complex | Indene Derivatives | High enantioselectivity in the formation of 2-arylindanes. acs.org |
| Asymmetric Michael Addition | Chiral Squaramide | Michael Acceptors (e.g., related to benzylidene diones) | High enantiomeric excess in the adducts. beilstein-journals.orgrsc.org |
| Tandem Cyclization | In situ generated dipoles | Cyclic N-sulfonylimines | High diastereoselectivity in the formation of polycyclic systems. rsc.org |
Elucidation of Reaction Mechanisms and Pathways for Benzylidene Indenyl Systems
Mechanistic Studies of Condensation Reactions
The synthesis of 2-benzylidene-1H-indene-1,3(2H)-dione and its analogs is commonly achieved through condensation reactions. A prominent example is the Knoevenagel condensation of 1,3-indandione (B147059) with an appropriate aldehyde. The most probable mechanism for the synthesis of these derivatives is based on the aldol (B89426) condensation mechanism. nih.gov
In a typical procedure, the reaction of 4-methoxy-2,3-dihydro-1H-inden-1-one with benzaldehyde (B42025) in the presence of an acid catalyst like hydrochloric acid in methanol (B129727) leads to the formation of (E)-2-benzylidene-4-methoxy-2,3-dihydro-1H-inden-1-one. nih.gov The reaction is stirred under reflux, and upon cooling and addition of ice, the product precipitates and can be collected by filtration. nih.gov
Interestingly, unexpected products can sometimes form. For instance, in the synthesis of a derivative with a para-hydroxyl group, the presence of a tert-butyloxy group was expected. nih.gov The formation of the hydroxyl group suggests a proton attack on the oxygen atom of the tert-butyloxy group, leading to the formation of a tertiary carbocation. nih.gov
Furthermore, base-catalyzed condensation of benzaldehyde with 2,3-dihydro-1H-inden-1-one can lead to dimeric products. acs.org These studies highlight the influence of reaction conditions on the final product distribution.
A cascade reaction involving 2-benzylidene-1H-indene-1,3(2H)-diones (BIDs) with 1,1-enediamines (EDAMs) provides an environmentally friendly route to synthesize diverse indenodihydropyridines and indenopyridines. acs.org This one-step cascade reaction, often carried out in ethanol (B145695), results in the construction of new C-C and C-N bonds. acs.org The reaction is efficient, with the targeted compounds often obtained by simple filtration without the need for further purification. acs.org The choice of solvent and temperature can selectively lead to either indenodihydropyridines or indenopyridines. acs.org For example, using ethanol at reflux temperature favors the formation of indenodihydropyridines, while refluxing in 1,4-dioxane (B91453) yields indenopyridines. acs.org The addition of bases like Cs2CO3 and t-BuOK did not improve the yield and, in some cases, led to more complex reaction mixtures. acs.org
| Reactants | Catalyst/Solvent | Product | Key Features |
| 1,3-indandione and aldehyde | Acid or Base | 2-arylidene-indan-1,3-dione derivatives | Aldol-type condensation mechanism. nih.gov |
| 4-methoxy-2,3-dihydro-1H-inden-1-one and benzaldehyde | HCl/Methanol | (E)-2-benzylidene-4-methoxy-2,3-dihydro-1H-inden-1-one | Acid-catalyzed condensation. nih.gov |
| 2-Benzylidene-1H-indene-1,3(2H)-diones and 1,1-enediamines | Ethanol or 1,4-Dioxane | Indenodihydropyridines or Indenopyridines | Cascade reaction forming C-C and C-N bonds. acs.org |
| Benzaldehyde and 2,3-dihydro-1H-inden-1-one | Base | Dimeric products | Base-catalyzed dimerization. acs.org |
Free Radical Reaction Pathways in Indenone Chemistry
Free radical reactions offer alternative pathways for the synthesis and functionalization of indene (B144670) derivatives. A notable example is the cobalt(III)-carbene radical approach for the synthesis of substituted 1H-indenes from o-cinnamyl N-tosylhydrazones. researchgate.net This method utilizes a low-spin cobalt(II) complex as a catalyst, which demonstrates catalytic carbene radical reactivity. researchgate.net
The proposed mechanism, supported by DFT calculations and experimental evidence, involves a stepwise process: researchgate.net
Activation of the diazo compound by the cobalt catalyst to form a Co(III)-carbene radical.
Radical ring-closure to generate an indanyl/benzyl (B1604629) radical intermediate.
A 1,2-hydrogen transfer step to eliminate the indene product and regenerate the catalyst.
The involvement of radical intermediates is confirmed through trapping experiments using agents like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and dibenzoyl peroxide (DBPO), as well as EPR spectroscopic spin-trapping experiments with phenyl N-tert-butylnitrone (PBN). researchgate.net
Nucleophilic Addition Mechanisms involving the Benzylidene Moiety
The benzylidene group in 2-benzylidene-1H-indene-1,3(2H)-dione is part of an α,β-unsaturated system, making it susceptible to nucleophilic addition reactions. This reactivity is a cornerstone for the construction of more complex molecular architectures.
The indene-1,3-dione framework contains two carbonyl groups that activate the adjacent methylene (B1212753) carbon, making it prone to nucleophilic attack. This, combined with the reactivity of the benzylidene substituent, makes the compound a valuable component in multi-component and cascade synthetic sequences for assembling complex heterocyclic structures.
For instance, the reaction of 2-benzylidene-1-indanones with chalcones in a Michael/Michael addition cascade leads to the formation of novel polycyclic compounds.
Electrophilic Substitution Pathways on the Indene and Benzylidene Moieties
Electrophilic substitution reactions can occur on both the indene and benzylidene rings of the 2-benzylidene-1H-indene-1,3(2H)-dione system. The specific site of substitution is influenced by the electronic properties of the substituents present on both aromatic rings.
Redox Reaction Mechanisms of 2-Benzylidene-1H-indene-1,3(2H)-dione (Oxidation, Reduction)
The 2-benzylidene-1H-indene-1,3(2H)-dione system can undergo both oxidation and reduction reactions.
Oxidation: The compound can be oxidized to form corresponding oxidized derivatives. The specific products formed will depend on the oxidizing agent and the reaction conditions employed.
Reduction: Reduction reactions can convert the compound into its reduced forms. For example, catalytic hydrogenation can be used to reduce the double bond of the benzylidene group or the carbonyl groups of the indanedione moiety. The selectivity of the reduction can often be controlled by the choice of catalyst and reaction parameters.
A bis-alkoxycarbonylation reaction of 1H-indene, which is related to the core structure, provides an example of a palladium-catalyzed reaction that involves an oxidant to regenerate the active catalytic species. mdpi.com While this is not a direct redox reaction of 2-benzylidene-1H-indene-1,3(2H)-dione itself, it illustrates the types of redox processes that can be involved in the chemistry of related indene systems.
| Reaction Type | Reagents/Conditions | Product | Mechanistic Features |
| Oxidation | Oxidizing agents | Oxidized derivatives | |
| Reduction | Reducing agents/Catalytic hydrogenation | Reduced forms |
Derivatization and Structural Modification Strategies for 2 Benzylidene 2,3 Dihydro 1h Indene Scaffolds
Functionalization of the Benzylidene Aromatic Ring
Modification of the benzylidene aromatic ring (Ring B) is a common strategy to explore structure-activity relationships (SAR). The synthesis of these derivatives typically involves a base- or acid-catalyzed Claisen-Schmidt condensation between a 1-indanone (B140024) and a substituted benzaldehyde (B42025). nih.govusm.my
Research has shown that the electronic properties and steric bulk of substituents on the benzylidene ring significantly influence the compound's reactivity and biological activity. For instance, in a study on anti-inflammatory agents, a 4'-methoxy group on the benzylidene ring (compound 4a ) showed potent activity. nih.gov However, increasing the size of the alkoxy group, for example to an ethyl group (4b ), led to a significant decrease in activity, suggesting that larger substituents at this position are not well-tolerated. nih.gov
The position and number of substituents also play a critical role. The introduction of multiple methoxy (B1213986) groups, as seen in compounds 4e -4j , generally resulted in a dramatic decrease in inhibitory activity against inflammatory cytokines. nih.gov Conversely, electron-withdrawing groups on the benzylidene ring tended to yield compounds with weak or no activity. nih.gov A notable exception is a derivative with a 4'-hydroxy-3'-methoxy substitution pattern (4d ), which demonstrated promising anti-inflammatory effects. scienceopen.com
Table 1: Impact of Benzylidene Ring B Substituents on Anti-Inflammatory Activity nih.gov
| Compound | Substituent(s) on Ring B | IL-6 Inhibition (%) | TNF-α Inhibition (%) |
|---|---|---|---|
| 4a | 4'-OCH₃ | 61.61 | 48.6 |
| 4b | 4'-OC₂H₅ | 35.54 | 14.42 |
| 4d | 3'-OCH₃, 4'-OH | 69.28 | 83.73 |
| 4e | 2',3'-(OCH₃)₂ | 41.35 | 34.13 |
| 4f | 2',4'-(OCH₃)₂ | 52.29 | 44.52 |
| 4g | 3',4',5'-(OCH₃)₃ | 55.69 | 67.94 |
| 4p | 4'-F | 59.99 | 41.99 |
| 4q | 4'-CF₃ | 52.24 | 36.07 |
Modifications of the Indene (B144670) Ring System and Substituent Effects
Functionalization of the indene ring system (Ring A) offers another avenue for structural diversification. A highly efficient method for this is the ligand-free palladium-catalyzed Suzuki coupling reaction. This approach has been successfully used to prepare various 4-aryl-substituted 2-methyl-1H-indanones, which are precursors to the corresponding indene derivatives. semanticscholar.org For example, 4-bromo-2-methyl-1H-indanone can be coupled with a range of aryl/heteroaryl boronic acids, followed by a reduction and dehydration sequence to yield 7-aryl-2-methyl-1H-indenes in excellent yields. semanticscholar.org
Substituents on the indene ring can also be introduced to modulate biological activity. In the pursuit of novel anti-inflammatory agents, a lead compound (4d ) was optimized by modifying the indene A ring, leading to the synthesis of 19 new derivatives. scienceopen.com This optimization led to the discovery of compound 8f , which showed improved in vitro anti-inflammatory properties. nih.govscienceopen.com Similarly, a series of dihydro-1H-indene analogues were designed where the A ring was substituted with three methoxy groups (5,6,7-trimethoxy) to act as tubulin polymerization inhibitors. nih.gov
Furthermore, direct skeletal editing of the indene ring has been demonstrated through a photoredox-enabled functionalized carbon-atom insertion reaction, transforming indenes into 2-substituted naphthalenes. nih.gov This method allows for the insertion of a carbon atom bearing various functional groups, highlighting an advanced strategy for core scaffold modification. nih.gov
Synthesis of Novel Spiro-dihydrobenzofuran Derivatives from Indanone-based Chalcone-like Precursors
An innovative derivatization strategy involves the transformation of 2-benzylidene-2,3-dihydro-1H-inden-1-ones (indanone-based chalcones) into complex spirocyclic systems. One such approach is the manganese(III) acetate (B1210297) [Mn(OAc)₃]-mediated addition of dimedone to these chalcone-like precursors. tubitak.gov.tr
This reaction yields two novel spiro-dihydrobenzofuran isomers: (3S)-6,6-dimethyl-3-aryl-6,7-dihydro-3H-spiro[benzofuran-2,2'-indene]-1',4(3'H,5H)-dione (5a-k ) and (2'S)-6,6-dimethyl-2-aryl-6,7-dihydro-2H-spiro[benzofuran-3,2'-indene]-1',4(3'H,5H)-dione (6a-k ). tubitak.gov.tr The process begins with the synthesis of the (E)-2-benzylidene-2,3-dihydro-1H-inden-1-one derivatives via a Claisen–Schmidt condensation. tubitak.gov.tr The subsequent Mn(OAc)₃-mediated oxidative free-radical addition of dimedone generates the spirocyclic products in good yields, which can then be separated by column chromatography. tubitak.gov.tr This method provides access to structurally complex and diverse molecules from readily available starting materials.
Table 2: Synthesis of Spiro-dihydrobenzofuran Derivatives tubitak.gov.tr
| Precursor | Benzylidene Substituent | Product Isomer 5 Yield (%) | Product Isomer 6 Yield (%) |
|---|---|---|---|
| 4a | H | 85 | 10 |
| 4b | 4-CH₃ | 83 | 12 |
| 4c | 4-OCH₃ | 80 | 15 |
| 4d | 4-F | 81 | 14 |
| 4e | 4-Cl | 80 | 15 |
| 4f | 2-Cl | 80 | 15 |
Design and Synthesis of Analogs for Structure-Activity Relationship (SAR) Investigations
The design and synthesis of analogs are crucial for establishing robust structure-activity relationships (SAR) and optimizing the reactivity and biological profile of the 2-benzylidene-2,3-dihydro-1H-indene scaffold. Arylidene indanones, as constrained chalcone (B49325) analogs, have been extensively studied to understand how structural modifications impact their function. rsc.org
SAR studies on a series of 2-benzylidene-1-indanone (B110557) derivatives revealed key insights for anti-inflammatory activity. nih.gov Modifications on the benzylidene ring (Ring B) showed that electron-donating groups, particularly methoxy groups, were often favorable, though their position and number were critical. nih.govscienceopen.com For instance, the combination of a 3'-methoxy and a 4'-hydroxy group on Ring B was found to be highly effective. nih.govscienceopen.com
On the indene ring (Ring A), the introduction of substituents has also been explored to enhance activity. A lead optimization program focusing on Ring A modifications of an active compound led to derivatives with improved therapeutic potential. scienceopen.com The synthesis of these analogs generally relies on the condensation reaction between appropriately substituted 1-indanones and benzaldehydes. nih.gov These investigations, which systematically alter substituents on both aromatic rings, are fundamental to understanding the chemical features required for desired reactivity and biological effects, guiding the development of new therapeutic agents. nih.govresearchgate.net
Advanced Spectroscopic and Crystallographic Analyses in 2 Benzylidene 2,3 Dihydro 1h Indene Research
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural assignment of organic molecules. For 2-benzylidene-1-indanone (B110557) and its derivatives, ¹H and ¹³C NMR spectra provide definitive information about the electronic environment of each proton and carbon atom.
In the ¹H NMR spectrum, the protons of the aromatic rings typically appear as multiplets in the downfield region (δ 7.0-8.5 ppm). The vinylic proton of the benzylidene group is also found in this region as a singlet. The aliphatic protons of the indanone moiety, specifically the CH₂ group, resonate more upfield.
The ¹³C NMR spectrum complements the proton data, showing distinct signals for the carbonyl carbon, the carbons of the two aromatic rings, the exocyclic double bond carbons, and the aliphatic carbon of the indanone ring. The chemical shift of the carbonyl carbon is characteristically downfield. While specific data for the unsubstituted parent compound is synthesized from data on its derivatives, the following tables represent typical chemical shifts observed in a deuterated solvent like CDCl₃.
Table 1: Representative ¹H NMR Spectral Data for the 2-Benzylidene-1-indanone Skeleton
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | 7.30 - 8.00 | Multiplet |
| Vinylic-H | ~7.89 | Singlet |
| Aliphatic-CH₂ | ~3.90 | Singlet |
Table 2: Representative ¹³C NMR Spectral Data for the 2-Benzylidene-1-indanone Skeleton
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| C=O (Carbonyl) | ~189.0 - 190.5 |
| Aromatic/Vinylic C | 123.0 - 147.0 |
| Aliphatic CH₂ | Not specified in results |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 2-benzylidene-1-indanone displays characteristic absorption bands that confirm its key structural features.
The most prominent peak is the stretching vibration of the α,β-unsaturated carbonyl group (C=O), which is typically observed in the region of 1670–1698 cm⁻¹. The stretching vibration of the exocyclic C=C double bond, which is in conjugation with the carbonyl group, appears in the 1635–1649 cm⁻¹ range. The spectra also show absorption bands corresponding to aromatic C-H and C=C stretching, as well as aliphatic C-H stretching.
Table 3: Key IR Absorption Bands for 2-Benzylidene-1-indanone Derivatives
| Vibrational Mode | Frequency (cm⁻¹) | Description |
|---|---|---|
| C-H stretch (Aromatic) | 3100 - 3000 | Stretching of C-H bonds on the phenyl rings |
| C-H stretch (Aliphatic) | 3000 - 2850 | Stretching of C-H bonds of the CH₂ group |
| C=O stretch (Ketone) | 1698 - 1670 | Stretching of the α,β-unsaturated carbonyl group |
| C=C stretch (Exocyclic) | 1649 - 1635 | Stretching of the benzylidene double bond |
| C=C stretch (Aromatic) | 1595 - 1545 | Stretching vibrations within the aromatic rings |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. For 2-benzylidene-1-indanone (C₁₆H₁₂O), high-resolution mass spectrometry can determine the exact mass of the molecular ion peak [M]⁺•. nih.gov
The monoisotopic mass of 2-benzylidene-1-indanone is 220.088815 Da. nih.gov Electron ionization (EI-MS) would lead to the formation of the molecular ion, which would then undergo characteristic fragmentation. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for ketones include the loss of a neutral carbon monoxide (CO) molecule (28 Da). Other fragmentations would likely involve cleavages of the benzylidene group and rearrangements of the indanone ring system.
Table 4: Expected Mass-to-Charge Ratios (m/z) in the Mass Spectrum of 2-Benzylidene-1-indanone
| Ion | Formula | m/z (Expected) | Description |
|---|---|---|---|
| [M]⁺• | [C₁₆H₁₂O]⁺• | 220.0888 | Molecular Ion |
| [M-H]⁺ | [C₁₆H₁₁O]⁺ | 219.0810 | Loss of a hydrogen radical |
| [M-CO]⁺• | [C₁₅H₁₂]⁺• | 192.0939 | Loss of neutral carbon monoxide |
| [C₆H₅]⁺ | [C₆H₅]⁺ | 77.0391 | Phenyl cation |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for the parent 2-benzylidene-1-indanone was not found in the search results, extensive studies on its derivatives provide deep insights into the conformation, planarity, and intermolecular interactions that govern the crystal packing. The data presented below is from closely related, representative structures.
Crystallographic studies of 2-benzylidene-1-indanone derivatives reveal detailed information about their solid-state geometry. For example, derivatives often crystallize in monoclinic or orthorhombic systems. The unit cell parameters define the size and shape of the repeating unit in the crystal lattice.
Table 5: Representative Crystallographic Data for a 2-Benzylidene-1-indanone Derivative (2-(4-Methoxybenzylidene)-2,3-dihydro-1H-inden-1-one)
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₇H₁₄O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 15.1177 (10) |
| b (Å) | 3.9322 (3) |
| c (Å) | 20.7072 (13) |
| β (°) | 94.615 (6) |
| Volume (ų) | 1226.97 (15) |
| Z | 4 |
| Calculated Density (Mg m⁻³) | Not specified in results |
The molecular framework of 2-benzylidene-1-indanone derivatives is generally close to planar. The indan-1-one ring system itself is nearly flat, with root-mean-square (r.m.s.) deviations typically being very small (e.g., 0.007 Å). nih.gov However, there is usually a slight twist between the plane of the indan-1-one system and the attached benzylidene phenyl ring. This twist is quantified by the dihedral angle between the two planes, which is often less than 10 degrees, indicating a high degree of conjugation throughout the molecule. nih.gov The configuration around the exocyclic C=C double bond is typically found to be E. nih.gov
Table 6: Representative Dihedral Angles in 2-Benzylidene-1-indanone Derivatives
| Derivative | Dihedral Angle between Indanone and Benzene (B151609) Planes (°) | Reference |
|---|---|---|
| 2-(4-Methoxybenzylidene)indan-1-one | 8.15 (6) | nih.gov |
| 2-[(E)-4-(Dimethylamino)benzylidene]indan-1-one | 5.22 (9) | researchgate.net |
The packing of molecules in the crystalline state is directed by a network of intermolecular interactions. In 2-benzylidene-1-indanone derivatives, non-classical C—H⋯O hydrogen bonds are a dominant feature. nih.govresearchgate.net In these interactions, a carbon-bound hydrogen atom acts as a hydrogen bond donor, and the carbonyl oxygen atom acts as the acceptor. These interactions often link molecules into chains or other supramolecular motifs. nih.govresearchgate.net
Table 7: Examples of Intermolecular Interactions in Crystalline 2-Benzylidene-1-indanone Derivatives
| Interaction Type | Description |
|---|---|
| C—H⋯O Hydrogen Bonds | Link molecules into infinite chains or other motifs. |
| π–π Stacking | Occurs between aromatic rings of adjacent indan-1-one systems, contributing to helical chain formation. |
Computational Chemistry and Theoretical Investigations of 2 Benzylidene 2,3 Dihydro 1h Indene and Its Derivatives
Quantum Chemical Parameter Calculations using Density Functional Theory (DFT)
Density Functional Theory (DFT) has become a primary method for quantum chemical calculations in organic chemistry. rasayanjournal.co.in It is used to investigate the structural, spectroscopic, and electronic properties of molecules with high accuracy. kbhgroup.in For derivatives of the 2-benzylidene-1-indanone (B110557) scaffold, which is structurally similar to 2-benzylidene-2,3-dihydro-1H-indene, DFT calculations are typically performed using specific functionals and basis sets, such as the B3LYP method with a 6-31G(d) or 6-311++G(d,p) basis set. kbhgroup.indergipark.org.trresearchgate.net
These calculations yield a variety of quantum chemical parameters that are crucial for understanding the molecule's reactivity and stability. dergipark.org.tr Key parameters include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), the HOMO-LUMO energy gap (ΔE), hardness (η), softness (σ), and the electrophilicity index (ω). dergipark.org.tr The accuracy of these DFT-predicted parameters is often validated by their strong correlation with experimental data, such as electrochemical redox potentials. researchgate.net
DFT Studies on Molecular Geometry and Electronic Structure
DFT is instrumental in determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule.
Theoretical calculations begin with geometry optimization to find the most stable conformation of the molecule, which corresponds to the minimum energy structure on the potential energy surface. nih.gov For derivatives like (E)-2-((2,3-dihydrobenzofuran-5-yl)methylene)-2,3-dihydro-1H-inden-1-one (DBDI), DFT/B3LYP methods with the 6-311++G(d,p) basis set have been used for this purpose. researchgate.net
A potential energy surface scan can be performed by varying flexible bonds to identify the most stable conformers. nih.gov For example, in a study of (E)-7-(2-chlorobenzylidene)-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one (CBIF), a related indanone derivative, bond lengths and angles were computed using the DFT/B3LYP method and compared favorably with experimental data. kbhgroup.in
| Parameter | Bond/Angle | Calculated Value (DFT) | Experimental Value (XRD) |
|---|---|---|---|
| Bond Length (Å) | C15-O33 | 1.23 Å | 1.21 Å |
| C24-Cl34 | 1.76 Å | 1.74 Å | |
| Bond Angle (°) | C16–C15–O33 | 127.95° | 126.64° |
| C22–C24–Cl34 | 120.42° | 120.86° |
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing chemical reactivity. rasayanjournal.co.in The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO (EHOMO) is related to the ionization potential and represents the electron-donating ability of a molecule. The energy of the LUMO (ELUMO) is associated with the electron affinity and indicates the ability of a molecule to accept an electron. dergipark.org.tr
The energy gap (ΔE = ELUMO - EHOMO) between these orbitals is a critical parameter for determining molecular stability and reactivity. A smaller energy gap implies a more reactive molecule, as less energy is required to promote an electron from the HOMO to the LUMO. researchgate.net In studies of 2-benzylidene-1-indanone derivatives, the electron density in the HOMO is typically located on the benzylidene and the fused benzene (B151609) ring, while the LUMO density is distributed over the indanone ring system. dergipark.org.trresearchgate.net This distribution helps to identify the sites susceptible to electrophilic and nucleophilic attack.
| Compound | Substituent | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|---|
| Indanone | -H | -6.23 | -2.19 | 4.04 |
| Derivative 1 | -F | -6.32 | -2.31 | 4.01 |
| Derivative 2 | -Cl | -6.36 | -2.42 | 3.94 |
| Derivative 3 | -Br | -6.35 | -2.46 | 3.89 |
| Derivative 4 | -CF3 | -6.72 | -2.83 | 3.89 |
| Derivative 5 | -CH3 | -6.04 | -2.11 | 3.93 |
| Derivative 6 | -OCH3 | -5.80 | -2.02 | 3.78 |
Global reactivity descriptors are calculated from FMO energies and provide a quantitative measure of a molecule's reactivity and stability. rasayanjournal.co.in These descriptors include:
Ionization Potential (I) : I ≈ -EHOMO
Electron Affinity (A) : A ≈ -ELUMO
Chemical Hardness (η) : η = (I - A) / 2. Hardness measures the resistance to change in electron distribution. Molecules with a large energy gap are considered "hard," and those with a small gap are "soft."
Chemical Softness (σ) : σ = 1/η
Electronegativity (χ) : χ = (I + A) / 2
Electrophilicity Index (ω) : ω = μ² / (2η) = χ² / (2η). This index measures the energy stabilization when the system acquires an additional electronic charge. A higher electrophilicity index indicates a greater capacity to act as an electrophile. nih.gov
These parameters are widely used to compare the reactivity of different derivatives. dergipark.org.trresearchgate.net For example, a lower hardness value (and higher softness) corresponds to higher reactivity. researchgate.net
| Compound | Substituent | Hardness (η) | Softness (σ) | Electrophilicity Index (ω) |
|---|---|---|---|---|
| Indanone | -H | 2.02 | 0.25 | 4.65 |
| Derivative 1 | -F | 2.01 | 0.25 | 4.97 |
| Derivative 2 | -Cl | 1.97 | 0.25 | 5.47 |
| Derivative 3 | -Br | 1.95 | 0.26 | 5.66 |
| Derivative 4 | -CF3 | 1.95 | 0.26 | 6.85 |
| Derivative 5 | -CH3 | 1.97 | 0.25 | 4.27 |
| Derivative 6 | -OCH3 | 1.89 | 0.26 | 4.11 |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govchemrxiv.org The MEP surface displays regions of different electrostatic potential, typically color-coded. nih.gov
Red regions indicate negative electrostatic potential, are characterized by high electron density, and are susceptible to electrophilic attack. These are often found around electronegative atoms like oxygen. nih.govchemrxiv.org
Blue regions represent positive electrostatic potential, are electron-deficient, and are prone to nucleophilic attack. nih.gov
Green regions correspond to neutral or zero potential. nih.gov
In 2-benzylidene-1-indanone derivatives, the most negative potential (red) is consistently localized around the carbonyl oxygen atom, identifying it as the primary site for electrophilic interactions. dergipark.org.tr The hydrogen atoms of the aromatic rings typically show positive potential (blue). dergipark.org.trresearchgate.net This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding. chemrxiv.org
DFT calculations can also be used to compute various thermodynamic parameters, providing insights into the stability and reaction energetics of a compound. kbhgroup.inmdpi.com These computations are usually performed at a standard temperature (e.g., 298.15 K) and pressure. The key thermodynamic properties that can be calculated include:
Total Energy (Etotal)
Enthalpy (H)
Gibbs Free Energy (G)
Entropy (S)
These parameters are essential for predicting the spontaneity of reactions and the relative stability of different isomers or conformers. For instance, the Gibbs free energy of a reaction to synthesize a 2,3-dihydro-1H-indene derivative has been calculated to be highly exergonic, indicating a thermodynamically favorable process. mdpi.com Studies on indanone derivatives have computed these parameters to understand their thermal behavior. kbhgroup.inresearchgate.net
| Parameter | Unit | Value |
|---|---|---|
| Total Energy | Hartree | -956.12 |
| Enthalpy | kcal/mol | -599925.35 |
| Gibbs Free Energy | kcal/mol | -599979.61 |
| Entropy | cal/mol·K | 181.96 |
Advanced Molecular Modeling Approaches
Advanced molecular modeling has become an indispensable tool for understanding the intricate world of molecular interactions. For compounds like this compound and its derivatives, these computational techniques provide insights that are often unattainable through experimental methods alone. These approaches allow for the detailed investigation of intermolecular forces, the prediction of binding affinities with biological macromolecules, and the visualization of complex interaction networks.
Theoretical Investigation of Intermolecular Interactions (e.g., Reduced Density Gradient analysis)
A powerful method for studying non-covalent interactions (NCI) is the Reduced Density Gradient (RDG) analysis. protheragen.ai This technique is based on the electron density (ρ) and its first derivative, allowing for the identification and visualization of weak interactions such as hydrogen bonds, van der Waals forces, and steric repulsion. protheragen.ainih.gov The RDG is a function of the electron density and its gradient, which helps to describe the deviation from a uniform electron distribution. protheragen.ai In regions of covalent bonds and non-covalent interactions, the RDG value is close to zero, whereas in areas far from the molecule where the electron density decays, the values are significantly larger. protheragen.ai
By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the Hessian matrix, different types of interactions can be distinguished. researchgate.netresearchgate.net This graphical representation, often called an NCI plot, uses a color code to visualize the nature of the interactions. Typically, blue isosurfaces indicate strong attractive interactions like hydrogen bonds, green represents weak van der Waals interactions, and red signifies repulsive interactions or steric clashes. researchgate.netnih.gov This approach provides an intuitive and qualitative picture of the non-covalent interactions that govern molecular recognition and crystal packing. nih.gov While direct applications of RDG analysis to this compound are not extensively documented in the literature, the methodology is widely used for similar organic molecules to understand their supramolecular chemistry. mdpi.com
Ligand-Protein Interaction Modeling (focused on theoretical binding mechanisms and structural insights)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, providing critical insights into the binding mechanism at a molecular level. Derivatives of this compound, particularly the 2-benzylidene-1-indanone scaffold, have been the subject of numerous docking studies to elucidate their potential as therapeutic agents.
One area of investigation has been their role as inhibitors of monoamine oxidase (MAO), an enzyme implicated in neurodegenerative diseases like Parkinson's disease. nih.gov Molecular docking studies have shown that 2-benzylidene-1-indanone derivatives can act as potent and specific inhibitors of MAO-B. mdpi.comnih.gov The binding models suggest that the indanone scaffold can engage in π-π stacking interactions with key aromatic residues in the active site of MAO-B, such as Tyrosine (Y398 and Y326). mdpi.com The specific substitutions on the benzylidene and indanone rings are crucial for modulating the binding affinity and selectivity. nih.gov
Another significant target for this class of compounds is the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a protein complex that plays a key role in regulating the immune response to infection. doaj.orgnih.gov Computational docking analyses have predicted that certain 2-benzylidene-1-indanone derivatives can effectively bind to the p50 subunit of NF-κB. doaj.orgnih.gov These studies help to understand the structural basis for the observed anti-inflammatory activity of these compounds. The interactions often involve hydrogen bonding and hydrophobic interactions with the amino acid residues in the binding pocket of the protein. ui.ac.idnih.gov
| Derivative Class | Protein Target | Key Interacting Residues (Predicted) | Primary Interaction Types |
|---|---|---|---|
| 2-Benzylidene-1-indanone | Monoamine Oxidase B (MAO-B) | Y398, Y326 | π-π stacking |
| 2-(4-Methyl)benzylidene-4,7-dimethyl indan-1-one (IPX-18) | NF-κB-p50 | Not specified in detail | Effective binding predicted |
Hirshfeld Surface Analysis for Intermolecular Interaction Visualization
Hirshfeld surface analysis is a powerful graphical method used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.combiointerfaceresearch.com This technique partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the electron distribution of the surrounding molecules. The resulting Hirshfeld surface provides a unique picture of the molecular shape in the crystalline environment.
By mapping properties like the normalized contact distance (dnorm) onto the Hirshfeld surface, regions of significant intermolecular contacts can be identified. The dnorm surface uses a red-white-blue color scheme, where red spots indicate contacts shorter than the van der Waals radii and represent close intermolecular interactions, white areas denote contacts around the van der Waals separation, and blue regions signify a lack of close contacts. biointerfaceresearch.com
For derivatives of (E)-2-(benzylidene)-2,3-dihydro-1H-inden-1-one, Hirshfeld surface analysis has been instrumental in understanding their crystal packing. These studies have revealed the presence of various intermolecular interactions, including classical and non-classical hydrogen bonds and π-π stacking interactions. The fingerprint plots provide a quantitative breakdown of these interactions, highlighting the most significant contributions to the stability of the crystal structure.
| Compound Type | Major Intermolecular Contacts | Percentage Contribution (Approximate) |
|---|---|---|
| Organic Molecular Crystals (General) | H···H | Often the largest contribution |
| C···H/H···C | Significant contribution | |
| O···H/H···O | Indicates hydrogen bonding |
Applications in Organic Synthesis and Materials Science Research
Role as Versatile Building Blocks for Complex Molecular Architectures
The 2,3-dihydro-1H-indene framework is a valuable scaffold in the design and synthesis of intricate molecular structures. Its rigid bicyclic system provides a defined three-dimensional geometry, while the benzylidene substituent offers a site for further functionalization. Researchers utilize this scaffold to create molecules with specific steric and electronic properties.
For instance, the dihydro-1H-indene core is integral to the design of novel tubulin polymerization inhibitors, which have potential applications in cancer therapy. nih.gov In one study, a series of 4,5,6-trimethoxy-2,3-dihydro-1H-indene derivatives were synthesized and showed potent antiproliferative activity against several cancer cell lines. nih.gov The indenyl structure serves as the central anchor, to which various substituted groups are attached to optimize biological activity. nih.gov
Furthermore, the indenyloxy substituent, derived from the indene (B144670) core, is known to introduce chirality and significant steric complexity into larger molecules. This controlled introduction of three-dimensional structure is crucial in fields like medicinal chemistry and materials science, where molecular recognition and interaction are key. The synthesis of complex molecules such as indenodihydropyridines and indenopyridines often starts from benzylidene-indene precursors, highlighting the role of this structural motif as a fundamental building block. acs.org The ability to construct such diverse heterocyclic systems demonstrates the versatility of the indenyl scaffold in generating molecular complexity. acs.orgnih.gov
Intermediates in the Synthesis of Diverse Organic Compounds
Derivatives of 2-benzylidene-2,3-dihydro-1H-indene, particularly 2-benzylidene-1-indanones, are well-established as crucial intermediates in organic synthesis. nih.gov These compounds are prized for their utility in constructing a wide array of heterocyclic compounds. nih.gov The synthesis of these intermediates is typically straightforward, often involving a Claisen-Schmidt condensation reaction between a substituted 1-indanone (B140024) and a benzaldehyde (B42025) in the presence of a base like sodium hydroxide (B78521). nih.govnih.gov
Once formed, these benzylidene-indanone intermediates can participate in various reactions. They are key starting materials in cascade reactions, which are highly efficient processes that form multiple chemical bonds in a single sequence. For example, the reaction of 2-benzylidene-1H-indene-1,3(2H)-diones with 1,1-enediamines can selectively produce complex indenodihydropyridine and indenopyridine structures. acs.org This one-step cascade reaction constructs both C-C and C-N bonds, showcasing the efficiency and atom economy of using these intermediates. acs.org The ability to synthesize such complex heterocyclic systems, which are important in pharmaceuticals, underscores the value of benzylidene-indene derivatives as synthetic intermediates. acs.org
Industrial Applications Derived from Chromophoric Properties (e.g., Dye Synthesis)
The extended π-conjugated system, which encompasses the benzene (B151609) ring, the exocyclic double bond, and the indenyl moiety in this compound and its derivatives, is responsible for their chromophoric properties. This conjugation allows the molecule to absorb light in the visible or ultraviolet regions of the electromagnetic spectrum, giving rise to color.
This characteristic is evident in the synthesis of related compounds, such as (E)-2-[4-(Trifluoromethyl)benzylidene]-2,3-dihydro-1H-inden-1-one, which appears as yellow crystals. nih.gov The color is a direct result of the molecule's structure. These optical properties are not merely a curiosity; they form the basis for practical applications.
Complexes derived from 2-benzylidene-1-indanones have been shown to be stable semiconductors with notable optical and electrical properties. researchgate.net This suggests their potential for use in the fabrication of optoelectronic devices. researchgate.net The inherent photochemical and optical activities of polymers containing the benzylidene fragment are also being explored, indicating a broader interest in harnessing these chromophoric properties for industrial purposes, including the development of novel dyes and photoactive materials. researchgate.net
Development of Novel Polymeric Materials Utilizing Indenyl Scaffolds
The indenyl scaffold, as found in this compound, presents an attractive platform for the development of advanced polymeric materials. In materials science, a scaffold is a three-dimensional structure that can serve as a template for creating new materials, often with specialized properties. nih.gov The development of polymer-based scaffolds is a major focus of research, particularly in fields like tissue engineering. nih.govrsc.org
The molecular architecture of a polymer, including the presence of aromatic groups like the indenyl scaffold, is a critical factor that dictates the material's final properties, such as its biodegradability, biocompatibility, and mechanical strength. nih.gov Benzylidene-containing fragments have been successfully incorporated into methacrylic polymers, demonstrating that this type of chemical structure can be integrated into polymer chains. researchgate.net
By combining the rigid and functionally adaptable indenyl scaffold with polymerization techniques, new materials with unique characteristics can be designed. The inherent optical and electrical properties associated with the benzylidene-indanone core could be imparted to a polymer, leading to the creation of photoactive or semiconducting plastics. researchgate.net The use of the indenyl group can influence the steric and interactive properties of a material, making it a useful component in the design of specialized polymeric systems for a range of applications, from tissue engineering to electronics. rsc.org
Table of Research Findings
| Section | Key Finding | Application Area |
| 7.1 | The rigid 2,3-dihydro-1H-indene framework serves as a foundational scaffold for creating complex molecules with defined 3D geometries, such as potential anti-cancer agents. nih.gov | Organic Synthesis, Medicinal Chemistry |
| 7.2 | Benzylidene-indene derivatives act as crucial intermediates in efficient cascade reactions to synthesize diverse and complex heterocyclic compounds like indenopyridines. acs.orgnih.gov | Organic Synthesis, Pharmaceutical Chemistry |
| 7.3 | The extended π-conjugation in the molecular structure imparts chromophoric and semiconductor properties, making these compounds suitable for use in dyes and optoelectronics. nih.govresearchgate.net | Materials Science, Dye Synthesis, Electronics |
| 7.4 | The indenyl scaffold can be incorporated into polymer chains to develop novel materials with tailored properties, including potential photoactivity and biocompatibility. researchgate.netnih.govrsc.org | Polymer Chemistry, Materials Science |
Emerging Trends and Future Directions in Research on 2 Benzylidene 2,3 Dihydro 1h Indene Derivatives
Forging New Paths: The Drive for Novel and Environmentally Sustainable Synthetic Routes
The synthesis of indenyl derivatives has traditionally relied on classical condensation and cyclization reactions. However, the contemporary emphasis on green chemistry is steering the development of more sustainable and efficient synthetic methodologies.
Future research is increasingly focused on catalytic systems that minimize waste and avoid harsh reaction conditions. For instance, the use of iron catalysts, such as iron(III) chloride, presents a cost-effective and environmentally benign alternative for the synthesis of functionalized indene (B144670) derivatives. nih.gov These reactions often proceed with high regioselectivity and can tolerate a wide range of functional groups. nih.gov While not yet specifically reported for 2-benzylidene-2,3-dihydro-1H-indene, the adaptation of such iron-catalyzed methods from readily available starting materials is a promising avenue for future exploration.
Another key trend is the development of one-pot or cascade reactions that build molecular complexity in a single, efficient sequence. Research on the cascade reactions of 2-benzylidene-1H-indene-1,3(2H)-diones to form complex heterocyclic systems demonstrates the potential for such strategies. researchgate.net Applying this concept to the non-dione derivatives of this compound could lead to the rapid assembly of diverse molecular architectures from simple precursors. The focus will be on designing sequences that are both atom-economical and minimize the use of protecting groups and purification steps.
Biocatalysis is also poised to make significant contributions to the sustainable synthesis of indenyl derivatives. While still an emerging area for this specific compound class, the use of enzymes to perform key bond-forming reactions offers the potential for high selectivity under mild, aqueous conditions. Future work could involve the discovery or engineering of enzymes capable of catalyzing the key steps in the formation of the this compound core.
| Synthetic Approach | Catalyst/Reagent | Key Advantages | Potential for this compound |
| Iron-Catalyzed Cyclization | FeCl₃ | Low cost, low toxicity, high regioselectivity | High potential for direct and sustainable synthesis. |
| Cascade Reactions | Various (e.g., base-catalyzed) | High efficiency, molecular complexity in one pot | Promising for creating diverse derivative libraries. |
| Rhodium-Catalyzed Cyclization | Rh(I) complexes | High yields, tunable regioselectivity | Applicable for the synthesis of substituted derivatives. |
| Biocatalysis | Enzymes (e.g., engineered variants) | High selectivity, mild conditions, aqueous media | A future frontier for highly sustainable production. |
Deeper Understanding Through Advanced Spectroscopy and Computation
To fully unlock the potential of this compound derivatives, a deep understanding of their three-dimensional structure, electronic properties, and intermolecular interactions is crucial. The integration of advanced spectroscopic techniques and computational modeling is at the forefront of this endeavor.
High-resolution, multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, including techniques like HSQC, HMBC, and NOESY, will continue to be essential for the unambiguous structural elucidation of new derivatives. These methods are critical for determining the precise connectivity and stereochemistry of these often complex molecules.
X-ray crystallography provides definitive information on the solid-state conformation and packing of these compounds. Studies on related (E)-2-(benzylidene)-2,3-dihydro-1H-inden-1-one derivatives have utilized this technique to reveal details about their planarity and the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking. researchgate.net Future research will undoubtedly apply these methods to a wider range of this compound derivatives to understand how subtle structural changes influence their solid-state properties.
Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for gaining insights that are difficult to obtain through experimentation alone. DFT calculations can be used to predict molecular geometries, electronic properties (such as HOMO-LUMO gaps), and spectroscopic signatures. dergipark.org.tr For instance, DFT studies on related indanone systems have been used to investigate their biological activity by calculating various quantum chemical parameters. dergipark.org.tr This approach can be extended to this compound derivatives to rationalize their reactivity and guide the design of new molecules with desired electronic or optical properties.
Hirshfeld surface analysis, often used in conjunction with crystallographic data, offers a powerful way to visualize and quantify intermolecular interactions. This method has been applied to (E)-2-(benzylidene)-2,3-dihydro-1H-inden-1-one derivatives to provide a detailed picture of how molecules interact with their neighbors in the crystal lattice. researchgate.net Such analyses will be vital in understanding and engineering the crystal packing of new materials based on the this compound scaffold.
| Technique | Information Gained | Future Applications for this compound |
| Multi-dimensional NMR | Precise molecular structure and stereochemistry. | Elucidation of complex derivative structures. |
| X-ray Crystallography | Solid-state conformation and intermolecular packing. | Guiding the design of crystalline materials with specific properties. |
| Density Functional Theory (DFT) | Electronic structure, reactivity, spectroscopic predictions. | Rationalizing properties and designing new functional molecules. |
| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular interactions. | Understanding and controlling crystal engineering. |
Exploring New Chemical Reactivities and Unprecedented Transformations
The unique structural and electronic features of the this compound skeleton suggest a rich and largely unexplored reactive landscape. Future research will likely focus on uncovering novel chemical transformations that leverage these features to create unprecedented molecular architectures.
One area of interest is the exploration of cascade reactions that can be initiated from the this compound core. Research on the related 2-benzylidene-1H-indene-1,3(2H)-diones has shown their ability to participate in cascade reactions with 1,1-enediamines to selectively form complex indenodihydropyridine and indenopyridine compounds. researchgate.net This highlights the potential of the benzylidene moiety as a reactive handle for constructing fused heterocyclic systems. Similar strategies could be developed for the non-dione analogues, opening doors to new families of compounds with potential biological or material applications.
The "indenyl effect" in organometallic chemistry, which describes the enhanced reactivity of indenyl ligands compared to their cyclopentadienyl (B1206354) counterparts due to facile ring slippage, points to another avenue for exploration. illinois.edu While this effect is typically studied in the context of transition metal complexes, the underlying principles of stabilizing transition states through aromaticity could inspire the design of novel catalytic transformations involving the indenyl core of this compound derivatives.
Furthermore, the exocyclic double bond in the 2-benzylidene moiety is a prime site for a variety of chemical transformations. Future work could explore cycloaddition reactions, asymmetric hydrogenations, or oxidative cleavages to introduce new functional groups and stereocenters. The development of stereoselective transformations will be particularly important for accessing chiral derivatives with potential applications in asymmetric catalysis or as chiral building blocks.
Designing Next-Generation Indenyl Scaffolds for Diverse Chemical and Material Science Applications
The inherent structural features of this compound—a planar, conjugated system with opportunities for functionalization—make it an attractive scaffold for the design of next-generation materials.
In the field of materials science, the focus is on creating organic molecules with tailored electronic and photophysical properties. By strategically modifying the substituents on both the benzylidene and the indene fragments, it may be possible to tune the HOMO-LUMO gap, leading to materials with specific absorption and emission characteristics. This could lead to applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.
The ability of the indenyl system to form ordered structures through π-π stacking and other non-covalent interactions is another key feature that will be exploited. researchgate.net The design of derivatives that self-assemble into well-defined supramolecular structures is a major goal. These ordered assemblies could exhibit interesting properties, such as enhanced charge transport, making them suitable for use in organic electronics.
In the broader context of chemical science, the this compound scaffold can serve as a rigid core for the construction of complex molecular architectures. For example, it could be incorporated into larger macrocyclic or dendritic structures, or used as a building block for the synthesis of novel polymers with unique thermal and mechanical properties. The development of "smart" materials based on this scaffold, which respond to external stimuli such as light or pH, is another exciting possibility.
The exploration of these emerging trends and future directions will undoubtedly lead to a deeper understanding of the fundamental chemistry of this compound derivatives and unlock their full potential in a wide range of scientific and technological applications.
Q & A
Q. What are the standard synthetic routes for preparing 2-benzylidene-2,3-dihydro-1H-indene derivatives?
The most common method involves acid-catalyzed aldol condensation between 2,3-dihydro-1H-inden-1-one derivatives and aromatic aldehydes. For example, van Rensburg et al. (2018) synthesized target compounds by reacting 4-hydroxy-2,3-dihydro-1H-inden-1-one with substituted benzaldehydes under acidic conditions, achieving yields of 10–85% after recrystallization . Key steps include demethylation using AlCl₃ for hydroxyl group activation and purification via solvent recrystallization.
Q. What analytical techniques are recommended for characterizing the purity and structure of these compounds?
Methodological characterization includes:
- 1H/13C-NMR : To confirm regiochemistry and substitution patterns (e.g., coupling constants for E/Z isomerism in benzylidene moieties) .
- HPLC : For purity assessment (>95% typical for research-grade compounds) .
- Mass spectrometry : To verify molecular ion peaks and fragmentation patterns .
- X-ray crystallography : For resolving stereochemical ambiguities, as demonstrated in structural studies of (E)-2-(3,4-dimethoxybenzylidene) derivatives .
Q. What safety protocols are critical when handling intermediates in the synthesis of this compound?
- Protective equipment : Gloves, goggles, and lab coats are mandatory due to the toxicity of intermediates like 5-hydroxy-2,3-dihydro-1H-inden-1-one .
- Waste management : Segregate halogenated solvents (e.g., DCM) and toxic byproducts for professional disposal .
- Ventilation : Use fume hoods or glove boxes when working with volatile aldehydes or acidic catalysts (e.g., H₂SO₄) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of aldol condensation in synthesizing these compounds?
- Catalyst selection : Replace traditional Brønsted acids (e.g., H₂SO₄) with Lewis acids (e.g., AlCl₃) to enhance regioselectivity .
- Solvent systems : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic aldehydes, while ethanol facilitates recrystallization .
- Temperature control : Reflux at 80–100°C balances reaction kinetics and minimizes side reactions like over-condensation .
Q. What strategies are effective in resolving contradictions in spectroscopic data when confirming the E/Z isomerism in benzylidene derivatives?
- 2D NMR (NOESY/ROESY) : Detect spatial proximity between protons on the benzylidene group and the indene backbone to distinguish E/Z configurations .
- X-ray crystallography : Definitive determination via dihedral angle analysis (e.g., C9–C1–C2–C7 torsion angles in (E)-isomers ).
- Computational modeling : Compare experimental 13C-NMR shifts with DFT-calculated values to validate isomer assignments .
Q. How can computational chemistry methods be applied to predict the reactivity or stability of substituted this compound derivatives?
- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites for functionalization .
- Molecular docking : Screen derivatives for bioactivity (e.g., binding affinity to α-synuclein for neurodegenerative disease research) .
- MD simulations : Assess thermodynamic stability of substituent conformations under physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
